(R)-Chroman-2-carbaldehyde
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Overview
Description
®-Chroman-2-carbaldehyde is an organic compound belonging to the class of chroman derivatives. It is characterized by a chroman ring structure with an aldehyde functional group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Chroman-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of ®-Chroman-2-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-Chroman-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chroman ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often require the presence of a strong acid, such as sulfuric acid (H₂SO₄), as a catalyst.
Major Products
Oxidation: Chroman-2-carboxylic acid.
Reduction: ®-Chroman-2-methanol.
Substitution: Various substituted chroman derivatives, depending on the electrophile used.
Scientific Research Applications
®-Chroman-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Chroman-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chroman-2-carbaldehyde: The racemic mixture of chroman-2-carbaldehyde.
Chroman-4-carbaldehyde: A similar compound with the aldehyde group at the fourth position.
Chroman-2-carboxylic acid: The oxidized form of chroman-2-carbaldehyde.
Uniqueness
®-Chroman-2-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of the ®-configuration can result in different interactions with biological targets compared to its racemic or (S)-counterparts.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R)-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m1/s1 |
InChI Key |
PUMRUSBKNSBTAL-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C=O |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C=O |
Origin of Product |
United States |
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